

An In-depth Technical Guide to Iodomethane-d3 (CAS 865-50-9)

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Compound of Interest

Compound Name: Iodomethane-d3

Cat. No.: B117434

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Abstract

Iodomethane-d3 (CD3I), also known as deuterated methyl iodide, is a crucial isotopically labeled compound with the CAS number 865-50-9. Its utility in modern chemical and pharmaceutical research is extensive, primarily serving as a deuterated methylating agent and a probe in mechanistic studies. The substitution of protium with deuterium in the methyl group provides a powerful tool for tracing molecular pathways, altering metabolic profiles of drug candidates, and elucidating reaction mechanisms through the kinetic isotope effect. This guide provides a comprehensive overview of the properties, synthesis, and applications of **Iodomethane-d3**, complete with detailed experimental protocols and safety information.

Chemical and Physical Properties

Iodomethane-d3 is a colorless, volatile liquid that is sensitive to light and moisture.^{[1][2][3]} It is incompatible with strong bases and strong oxidizing agents.^{[2][3]} Proper storage in a cool, dark, and dry place is essential for maintaining its stability.^[4]

Table 1: Physical and Chemical Properties of **Iodomethane-d3**

Property	Value	Reference(s)
CAS Number	865-50-9	[2] [4]
Molecular Formula	CD ₃ I	[4] [5]
Molecular Weight	144.96 g/mol	[2] [4]
Appearance	Colorless liquid	[3]
Density	2.329 g/mL at 25 °C	[6]
Boiling Point	42 °C	[2]
Melting Point	-66.5 °C	[2]
Refractive Index (n _{20/D})	1.5262	[2]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[3]
Isotopic Purity	Typically ≥99.5 atom % D	[6]

Spectral Data

The spectral data for **Iodomethane-d3** are critical for its identification and characterization.

Table 2: Spectral Data for **Iodomethane-d3**

Spectroscopy	Key Features	Reference(s)
^1H NMR	Due to the high isotopic purity, the proton NMR spectrum shows minimal residual signals.	[5][7]
^{13}C NMR	A characteristic signal for the deuterated carbon is observed, typically as a multiplet due to C-D coupling. The chemical shift is a key identifier. A signal can be found at -20.2 ppm.	[1][8]
FT-IR	The spectrum will show characteristic C-D stretching and bending vibrations, which differ significantly from C-H vibrations.	[2]
Mass Spectrometry (EI)	The molecular ion peak (M^+) is observed at m/z 145. Key fragmentation patterns include the loss of iodine and deuterium atoms.	[6][9]

Synthesis of Iodomethane-d3

Several methods for the synthesis of **Iodomethane-d3** have been reported, with the most common starting material being deuterated methanol (CD_3OD).

Synthesis via Red Phosphorus and Iodine

This is a classical and widely used method for the preparation of alkyl iodides.

Experimental Protocol:

- To a dry 250 mL flask equipped with a reflux condenser, add red phosphorus (50.0 g, 1.6 mol) and water (100 mL).[10]

- Cool the mixture to -15 °C and slowly add elemental iodine (250.0 g, 1.0 mol) over 30 minutes.[\[10\]](#)
- Gradually add deuterated methanol (30.0 g, 0.8 mol) to the reaction mixture.[\[10\]](#)
- Heat the reaction mixture to 65 °C and maintain stirring for approximately 2 hours.[\[10\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[10\]](#)
- Distill the reaction mixture at 45 °C to collect the crude **Iodomethane-d3**.[\[10\]](#)
- The crude product can be further purified by washing with dilute aqueous sodium thiosulfate, followed by water, drying over anhydrous calcium chloride, and redistillation.

Figure 1: Synthesis of **Iodomethane-d3** via Red Phosphorus and Iodine.

Synthesis via Transition Metal Catalysis

This method offers an efficient, high-yield synthesis under milder conditions.

Experimental Protocol:

- In an anhydrous and oxygen-free glove box under an argon atmosphere, add $[\text{Ir}(\text{COD})\text{Cl}]_2$ (0.001 mmol), PPh_3 (0.002 mmol), and deuterated methanol (0.2 mmol) to a 10 mL pressure reaction tube.[\[11\]](#)
- Add 1 mL of THF (tetrahydrofuran) to the tube.[\[11\]](#)
- Add I_2 (0.2 mmol) and seal the tube.[\[11\]](#)
- Remove the tube from the glove box and place it in an autoclave. Pressurize with 20 bar of H_2 .[\[11\]](#)
- Conduct the reaction in an oil bath at 20 °C. Monitor the reaction progress by gas chromatography.[\[11\]](#)
- Upon completion, concentrate the reaction mixture.[\[11\]](#)

- Purify the residue by column chromatography on silica gel to obtain a colorless liquid of deuterated methyl iodide.[11]

Figure 2: Synthesis of **Iodomethane-d3** via Transition Metal Catalysis.

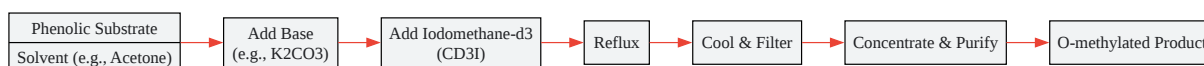
Applications of Iodomethane-d3

Deuterated Methylating Agent in Organic Synthesis

Iodomethane-d3 is widely used to introduce a deuterated methyl group ($-CD_3$) into organic molecules. This is particularly valuable in pharmaceutical research for developing deuterated drugs, which can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as longer half-lives.[12]

General Experimental Protocol for O-Methylation of a Phenol:

- In a round-bottom flask, dissolve the phenolic substrate in a suitable solvent such as acetone or DMF.
- Add a base, typically anhydrous potassium carbonate (K_2CO_3), to the solution.
- Add **Iodomethane-d3** (typically 1.1-1.5 equivalents) to the reaction mixture.
- Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography or recrystallization to obtain the O-methylated product.



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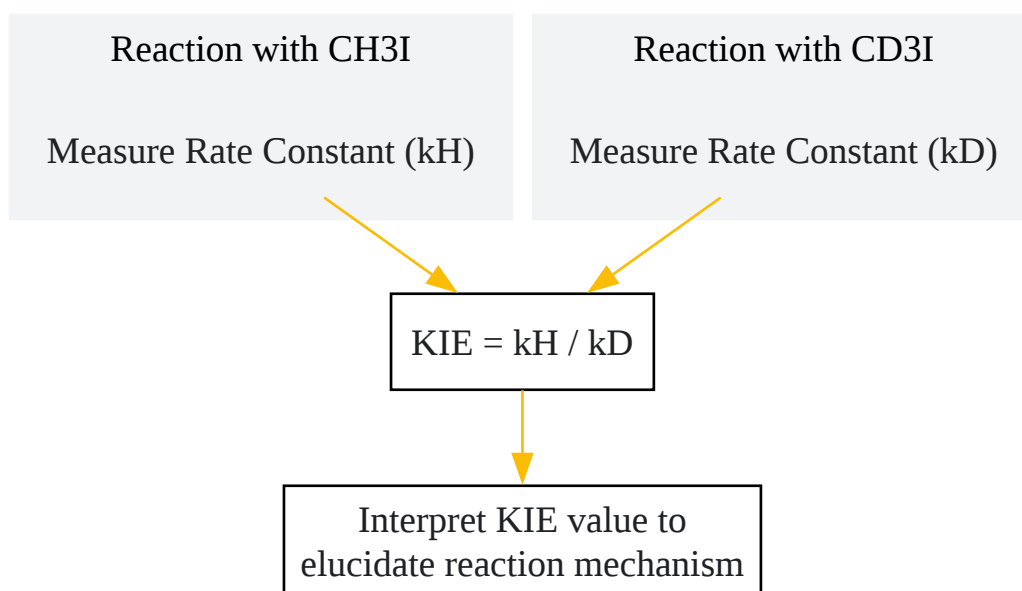
Figure 3: General workflow for the O-methylation of a phenol using **Iodomethane-d3**.

Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms.^{[13][14]} By comparing the rate of a reaction with a deuterated substrate (k_D) to that with a non-deuterated substrate (k_H), valuable information about the rate-determining step and the transition state can be obtained.^{[14][15]} **Iodomethane-d3** is frequently used in studies of S_N2 reactions.^{[16][17]}

Experimental Protocol for Determining the KIE in an S_N2 Reaction:

- Independent Rate Measurements:
 - Prepare two separate reaction mixtures under identical conditions (concentration, temperature, solvent). One mixture will contain the non-deuterated methyl iodide (CH_3I) and the other will contain **Iodomethane-d3** (CD_3I) with a nucleophile (e.g., pyridine).
 - Monitor the progress of each reaction over time using a suitable analytical technique (e.g., NMR spectroscopy, gas chromatography, or UV-Vis spectroscopy) to determine the rate constants, k_H and k_D .
 - The KIE is calculated as the ratio k_H / k_D .
- Competition Experiment:
 - Prepare a single reaction mixture containing a known ratio of CH_3I and CD_3I (often a 1:1 mixture) and a limiting amount of the nucleophile.
 - Allow the reaction to proceed to a known extent (e.g., 50% completion).
 - Determine the isotopic ratio of the unreacted starting material or the product using mass spectrometry or NMR spectroscopy.
 - The KIE can be calculated from the change in the isotopic ratio.



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Figure 4: Logical relationship for determining the Kinetic Isotope Effect (KIE).

Safety and Handling

Iodomethane-d3 is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed or inhaled and harmful in contact with skin.[3] It is also a suspected carcinogen.[3]

Table 3: Safety and Handling Precautions for **Iodomethane-d3**

Precaution	Details
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Handling	Use only in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes.
Storage	Store in a tightly sealed container in a cool, dry, and dark place. It is often stabilized with copper wire or silver.
Disposal	Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Iodomethane-d3 is an indispensable tool in modern chemical and pharmaceutical research. Its unique properties as a deuterated methylating agent and its application in mechanistic studies through the kinetic isotope effect provide researchers with invaluable insights. The synthesis and use of this compound, while requiring careful handling due to its hazardous nature, open up a wide range of possibilities for advancing our understanding of chemical reactions and for the development of novel therapeutics. This guide provides the foundational technical information for the safe and effective utilization of **Iodomethane-d3** in a research setting.

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